molecular formula C26H32O4 B10825302 Psb-SB-487

Psb-SB-487

Cat. No.: B10825302
M. Wt: 408.5 g/mol
InChI Key: YNWOMOUVWNKICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-SB-487 is an experimental drug used as a pharmacological research tool. It is a coumarin derivative and acts as an antagonist at the former orphan receptor GPR55. Unlike older GPR55 antagonists, this compound has good selectivity over the related receptor GPR18 .

Preparation Methods

Chemical Reactions Analysis

PSB-SB-487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

PSB-SB-487 has several scientific research applications, including:

Mechanism of Action

PSB-SB-487 exerts its effects by antagonizing the GPR55 receptor. It binds to the receptor and inhibits its activity, thereby modulating various cellular pathways. The compound also shows partial agonist activity at the CB2 receptor and weak antagonist activity at the CB1 receptor. These interactions influence several physiological processes, including inflammation, pain perception, and metabolic regulation .

Comparison with Similar Compounds

PSB-SB-487 is unique due to its high selectivity for the GPR55 receptor compared to other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

5-hydroxy-3-[(2-hydroxyphenyl)methyl]-7-(2-methylnonan-2-yl)chromen-2-one

InChI

InChI=1S/C26H32O4/c1-4-5-6-7-10-13-26(2,3)20-16-23(28)21-15-19(25(29)30-24(21)17-20)14-18-11-8-9-12-22(18)27/h8-9,11-12,15-17,27-28H,4-7,10,13-14H2,1-3H3

InChI Key

YNWOMOUVWNKICO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)(C)C1=CC(=C2C=C(C(=O)OC2=C1)CC3=CC=CC=C3O)O

Origin of Product

United States

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